3-Phenyl-3-(phenylsulfanyl)propanoic acid

Description

Overview of α-Substituted Propanoic Acids in Organic Synthesis

Propanoic acid and its derivatives are fundamental building blocks in organic synthesis. When a substituent is introduced at the alpha-carbon (the carbon atom adjacent to the carboxyl group), the resulting α-substituted propanoic acids gain significant utility. These compounds often possess a chiral center at the α-position, making them valuable precursors in the asymmetric synthesis of more complex molecules, including many pharmaceuticals. orientjchem.org For instance, arylpropionic acids, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen, feature a phenyl group at the α-position. orientjchem.org The therapeutic activity of these drugs is often specific to one enantiomer, highlighting the importance of stereochemistry in this class of compounds. orientjchem.org The synthetic versatility of α-substituted propanoic acids allows for a wide range of chemical transformations, making them crucial intermediates in the creation of diverse molecular frameworks.

Significance of Phenyl and Sulfanyl (B85325) Moieties in Organic Chemistry

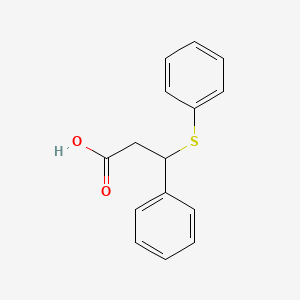

The structure of 3-Phenyl-3-(phenylsulfanyl)propanoic acid incorporates two highly significant functional groups: the phenyl group and the sulfanyl group (also known as a thioether).

Phenyl Group: A phenyl group (C₆H₅) is derived from benzene (B151609) and is ubiquitous in organic chemistry. wikipedia.org Its aromatic nature confers significant stability. youtube.comyoutube.com Electronically, the phenyl group can act as an inductively withdrawing group due to the higher electronegativity of its sp² hybridized carbons, while also being capable of donating electron density through resonance (+M effect). wikipedia.org This dual electronic nature influences the reactivity of the parent molecule. Phenyl groups are fundamental components of many natural products, such as the essential amino acid phenylalanine, as well as synthetic polymers like polystyrene and numerous pharmaceutical drugs. youtube.comturito.com Their hydrophobicity is another key characteristic that affects the solubility and biological interactions of the molecules they are part of. wikipedia.orgyoutube.com

Sulfanyl Group: The sulfanyl group (R-S-R') plays a critical role in both synthetic and biological chemistry. nih.gov Organosulfur compounds are found in various natural products and pharmaceuticals. nih.gov The sulfur atom in a sulfanyl group can be oxidized to form sulfoxides and sulfones, expanding its synthetic utility. wikipedia.org Thioethers are important intermediates in organic synthesis. For example, the conjugate addition of thiols to α,β-unsaturated carbonyl compounds, known as the thia-Michael reaction, is a common method for forming carbon-sulfur bonds and creating β-thio-substituted carbonyl compounds. researchgate.netrsc.org This reaction is a cornerstone for synthesizing molecules like the title compound.

Structural Features and Stereochemical Considerations of this compound

The molecular structure of this compound (C₁₅H₁₄O₂S) is defined by a three-carbon propanoic acid chain. uni.lunih.gov At the β-position (C3), it is substituted with both a phenyl group and a phenylsulfanyl (thiophenyl) group.

A critical feature of this molecule is the presence of a stereocenter at the C3 position. This means that this compound can exist as two enantiomers, (R)-3-Phenyl-3-(phenylsulfanyl)propanoic acid and (S)-3-Phenyl-3-(phenylsulfanyl)propanoic acid. The spatial arrangement of the phenyl, phenylsulfanyl, and carboxymethyl groups around this chiral center determines the molecule's absolute configuration. The synthesis and separation of individual enantiomers of β-thio-carboxylic acids are of considerable interest in medicinal and organic chemistry due to the often-differing biological activities of stereoisomers. researchgate.net Determining the absolute stereochemistry of such β-chiral carboxylic acids can be challenging but is a crucial aspect of their chemical characterization. mtu.edu

Interactive Table: Physicochemical Properties of this compound

Below is a table summarizing key computed properties for the compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₂S | uni.lunih.govchemicalbook.com |

| Molecular Weight | 258.34 g/mol | chemicalbook.com |

| Monoisotopic Mass | 258.07144 Da | uni.lu |

| XlogP (predicted) | 3.5 | uni.lu |

| InChI Key | CDSMEKVWCGNQNJ-UHFFFAOYSA-N | uni.lu |

This data represents computed properties and provides a theoretical profile of the molecule.

Current Research Landscape and Academic Relevance of the Compound

While specific research focusing exclusively on this compound is not extensively documented in high-impact journals, its structural class, β-aryl-β-thio-carboxylic acids, is highly relevant to contemporary organic synthesis. Research in this area often centers on the development of new stereoselective synthetic methods.

A significant area of investigation is the asymmetric thia-Michael addition, where chiral catalysts are used to control the stereochemical outcome of the reaction between a thiol and an α,β-unsaturated carboxylic acid. rsc.org For instance, studies have shown that chiral thiourea (B124793) catalysts can facilitate this reaction, with the ability to produce either enantiomer of the product simply by changing the solvent. rsc.org The development of such methods is crucial for accessing enantiomerically pure compounds for further study and application. The compound and its analogs serve as model substrates for exploring the scope and limitations of new synthetic methodologies in carbon-sulfur bond formation.

Historical Development of Synthetic Approaches to Related Structures

The synthesis of β-thio-substituted carboxylic acids and related structures has evolved significantly over time. A foundational and widely used method is the Michael addition , where a nucleophile (in this case, a thiolate) adds to an α,β-unsaturated carbonyl compound.

Key Synthetic Strategies:

Base-Catalyzed Thia-Michael Addition: The earliest and most straightforward approaches involve the reaction of a thiol (like thiophenol) with an α,β-unsaturated acid (like cinnamic acid) in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate, which then attacks the β-carbon of the unsaturated acid.

Asymmetric Catalysis: More recently, the focus has shifted to enantioselective synthesis. This involves using chiral catalysts to direct the approach of the nucleophile, leading to the preferential formation of one enantiomer. Multifunctional catalysts, such as those bearing both a Brønsted acid/base site and a hydrogen-bond donor, have proven effective in controlling the stereochemistry of the thia-Michael addition to α,β-unsaturated carboxylic acids. rsc.org

Friedel-Crafts Type Reactions: For related 3-aryl propanoic acids, Friedel-Crafts-type reactions have been employed. For example, the reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) or a Lewis acid like AlCl₃ can yield 3-aryl-3-(furan-2-yl)propanoic acids. mdpi.com This demonstrates an alternative approach to installing an aryl group at the β-position.

The historical progression reflects a broader trend in organic synthesis: a move from generating racemic mixtures to developing sophisticated, catalyst-controlled methods that provide precise control over the three-dimensional structure of the target molecule.

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-3-phenylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c16-15(17)11-14(12-7-3-1-4-8-12)18-13-9-5-2-6-10-13/h1-10,14H,11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSMEKVWCGNQNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279468 | |

| Record name | NSC12770 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5425-50-3 | |

| Record name | NSC208863 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC12770 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC12770 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-3-(phenylsulfanyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Phenyl 3 Phenylsulfanyl Propanoic Acid and Its Derivatives

Direct Synthesis Strategies

Direct synthesis strategies focus on the efficient construction of the carbon-sulfur and carbon-carbon bonds of the target molecule from readily available precursors without the primary goal of controlling stereochemistry, typically yielding a racemic mixture.

The most direct and atom-economical route to 3-phenyl-3-(phenylsulfanyl)propanoic acid is the conjugate addition, or thia-Michael addition, of thiophenol to an α,β-unsaturated carboxylic acid precursor, namely cinnamic acid. This reaction is a cornerstone for forming the key C-S bond at the β-position relative to the carboxyl group. srce.hrnih.gov

The reaction mechanism involves the activation of the thiol to a more nucleophilic thiolate anion, typically by a base. This thiolate then attacks the electrophilic β-carbon of the cinnamic acid's conjugated system. nih.gov The resulting enolate intermediate is then protonated to yield the final product. Various catalysts can facilitate this transformation, ranging from simple bases to Lewis acids. For instance, weak bases like triethylamine (B128534) or stronger bases can be used to generate the thiolate in situ. nih.gov Alternatively, Lewis acids such as ferric chloride (FeCl₃) have been shown to effectively catalyze the addition of thiols to α,β-unsaturated carbonyl compounds, often leading to high yields in short reaction times. srce.hr

Table 1: Representative Catalysts for Thia-Michael Addition

| Catalyst/Promoter | Michael Acceptor | Michael Donor | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Base (e.g., Triethylamine) | Cinnamic Acid | Thiophenol | Organic Solvent, RT | Racemic Product | nih.gov |

This method's primary advantage is its directness, forming the target structure in a single step from commercially available materials. The main limitation is the lack of stereocontrol, resulting in a 1:1 mixture of the (R) and (S) enantiomers.

An alternative strategy involves constructing the carbon skeleton first through a carbonyl condensation reaction, followed by the introduction of the phenylsulfanyl group. A classic approach is the Knoevenagel condensation of benzaldehyde (B42025) with malonic acid. This reaction, typically catalyzed by a weak base like pyridine (B92270) or piperidine, generates cinnamic acid as the key intermediate.

Once cinnamic acid is synthesized, it can be subjected to the thia-Michael addition of thiophenol as described in the previous section. This two-step sequence (condensation followed by addition) is a reliable method for accessing the target compound from simpler, fundamental building blocks. While less direct than the one-step Michael addition to pre-existing cinnamic acid, it offers flexibility in synthesizing various substituted derivatives by starting with different substituted benzaldehydes or malonic acid analogs.

A complete multi-step synthesis provides a clear pathway from basic starting materials to the final product. A logical and efficient sequence is outlined below:

Step 1: Knoevenagel Condensation: Benzaldehyde is reacted with malonic acid in the presence of a basic catalyst such as pyridine. Upon heating, the reaction mixture undergoes condensation and subsequent decarboxylation to yield trans-cinnamic acid.

Step 2: Thia-Michael Addition: The synthesized cinnamic acid is dissolved in a suitable solvent, and a base (e.g., sodium hydroxide (B78521) or triethylamine) is added, followed by thiophenol. The reaction proceeds, usually at room temperature, to form the sodium salt of this compound.

Step 3: Acidification/Workup: The reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylate, precipitating the final product, racemic this compound, which can then be isolated by filtration and purified by recrystallization.

This structured, multi-step approach is highly versatile and fundamental in organic synthesis, allowing for the logical construction of the target molecule with opportunities for purification at intermediate stages.

Stereoselective Synthesis Approaches

For applications where a single enantiomer of this compound is required, stereoselective methods must be employed. These strategies utilize chiral information from a catalyst or a covalently bonded auxiliary group to direct the formation of the C3 stereocenter.

Asymmetric catalysis offers an elegant and efficient method for producing enantiomerically enriched compounds. In this approach, a small amount of a chiral catalyst is used to generate large quantities of a chiral product. For the synthesis of this compound, the key reaction to render asymmetric is the thia-Michael addition of thiophenol to cinnamic acid.

Research has demonstrated that bifunctional organocatalysts, such as those based on a thiourea (B124793) scaffold, can be highly effective. rsc.org These catalysts possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donating site (the thiourea moiety). The catalyst can simultaneously activate the cinnamic acid via hydrogen bonding to the carboxyl group and the thiophenol via an acid-base interaction, all within a defined chiral environment. This dual activation orients the substrates in a specific three-dimensional arrangement, favoring attack on one of the two prochiral faces of the cinnamic acid double bond, leading to one enantiomer in excess.

Remarkably, studies have shown that the stereochemical outcome of such reactions can sometimes be inverted simply by changing the solvent. rsc.org For example, a chiral thiourea catalyst might produce the (S)-enantiomer in a non-polar solvent like carbon tetrachloride, but yield the (R)-enantiomer in a polar aprotic solvent like acetone. This solvent-dependent chirality switch offers powerful control over the synthesis. rsc.org

Table 2: Example of Asymmetric Organocatalyzed Thia-Michael Addition

| Catalyst | Substrate | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |

|---|---|---|---|---|---|---|

| Chiral Thiourea 1a | Crotonic Acid | CCl₄ | 85 | 92 | S | rsc.org |

| Chiral Thiourea 1a | Crotonic Acid | Acetone | 82 | 88 | R | rsc.org |

| Chiral Thiourea 1a | Cinnamic Acid | CCl₄ | 48 | 85 | S | rsc.org |

Data adapted from a study on asymmetric thia-Michael additions to α,β-unsaturated carboxylic acids. rsc.org

The use of chiral auxiliaries is a classic and robust strategy for asymmetric synthesis. wikipedia.orgsigmaaldrich.com An auxiliary is a chiral molecule that is temporarily attached to the substrate to direct a subsequent stereoselective reaction. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product, and the auxiliary can often be recovered. wikipedia.org

For the synthesis of chiral this compound, an Evans-type oxazolidinone auxiliary is a common choice. wikipedia.org The synthetic sequence is as follows:

Acylation: A commercially available chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with cinnamoyl chloride. This forms an N-cinnamoyl oxazolidinone, where the chiral auxiliary is now covalently bonded to the substrate.

Diastereoselective Michael Addition: The conjugate addition of thiophenol is then performed. The bulky substituent on the chiral auxiliary (e.g., the phenyl group at C5) effectively blocks one face of the double bond, forcing the incoming thiophenol to attack from the less sterically hindered face. This results in the formation of one diastereomer in high excess.

Auxiliary Cleavage: The final step is the removal of the chiral auxiliary. This is typically achieved by hydrolysis, for example, using lithium hydroperoxide (LiOOH). This cleavage releases the desired enantiomerically enriched this compound and regenerates the chiral auxiliary, which can be recovered and reused. bath.ac.uk

This method is highly reliable and predictable, often providing very high levels of stereocontrol. Other sulfur-based chiral auxiliaries, such as thiazolidinethiones derived from amino acids, have also been developed and used in similar diastereoselective transformations. scielo.org.mx

Chiral Resolution Techniques for Enantiomeric Separation

The synthesis of this compound results in a racemic mixture, as the carbon atom to which the phenyl and phenylsulfanyl groups are attached is a stereocenter. The separation of this mixture into its individual enantiomers is essential for stereospecific applications. Two primary strategies are employed for the chiral resolution of this and structurally similar chiral carboxylic acids: derivatization to form diastereomers and chiral chromatography.

The most classical method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts by reacting the acid with a single enantiomer of a chiral base. wikipedia.org Common resolving agents for this purpose include chiral amines like (R)- or (S)-1-phenylethylamine. The resulting salts are diastereomers and possess different physical properties, most notably different solubilities in a given solvent. This difference allows for their separation by fractional crystallization. Once a diastereomeric salt is isolated, the chiral auxiliary can be removed by treatment with an acid, yielding the enantiomerically pure carboxylic acid. This process, while effective, can be labor-intensive and depends on the successful crystallization of one of the diastereomers. wikipedia.org

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) offers a powerful and direct analytical and preparative method for separating enantiomers. mdpi.com For arylpropanoic acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective. nih.gov The separation mechanism relies on the differential transient interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions) between each enantiomer and the chiral selector of the stationary phase. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. nih.govnih.gov Glycopeptide-based CSPs, such as those using Teicoplanin or Vancomycin (B549263), have also demonstrated high enantioselectivity for various chiral acids under polar organic or reversed-phase conditions. cnr.itmdpi.com

The following table summarizes typical HPLC conditions used for the separation of related chiral arylpropanoic acids, which are applicable to the resolution of this compound.

| Chiral Stationary Phase (CSP) Type | Example Column | Mobile Phase Composition | Separation Principle | Reference |

|---|---|---|---|---|

| Polysaccharide (Amylose derivative) | Chiralpak AD / Kromasil 5-Amycoat | n-Hexane / Isopropanol (+ additives like TFA/DEA) | Differential π-π stacking, hydrogen bonding, and steric interactions with the carbamate (B1207046) derivatives on the amylose backbone. | mdpi.comnih.gov |

| Polysaccharide (Cellulose derivative) | Chiralcel OD-H | n-Hexane / Ethanol | Enantioselective interactions with the helical polymer structure of the cellulose derivative. | nih.govmdpi.com |

| Macrocyclic Glycopeptide | Chirobiotic T (Teicoplanin) / Chirobiotic V (Vancomycin) | Methanol / Acetonitrile (B52724) / Acetic Acid / TEA | Inclusion complexation, hydrogen bonding, and ionic interactions within the 'basket-like' structure of the glycopeptide. | cnr.itmdpi.com |

Functional Group Interconversions on Precursor Molecules

The synthesis of this compound is typically achieved by constructing the molecule from precursors through key functional group interconversions rather than building the carbon skeleton from scratch. The most logical strategies involve forming the C-S bond (sulfenylation) or the C-C bond of the carboxylic acid (carboxylation) at a strategic point in the synthesis.

Sulfenylation Reactions

The most direct and common method for introducing the phenylsulfanyl group at the β-position is the conjugate addition, or thia-Michael addition, of thiophenol to an α,β-unsaturated carboxylic acid, namely cinnamic acid. nih.gov This reaction directly forms the required carbon-sulfur bond at the carbon atom beta to the carboxyl group.

The reaction involves the addition of the nucleophilic sulfur of thiophenol across the activated double bond of cinnamic acid. The reaction is typically facilitated by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. researchgate.net However, organocatalysts have also been developed to achieve this transformation with high efficiency and, in some cases, with high enantioselectivity. rsc.org

Reaction Scheme: Cinnamic acid + Thiophenol → this compound

This approach is highly convergent as both starting materials are commercially available and the reaction proceeds under relatively mild conditions to directly yield the target compound.

Carboxylation Strategies

While direct carboxylation can be a powerful tool in organic synthesis, its application to form this compound is less common than the sulfenylation strategy described above. A hypothetical carboxylation route would involve a precursor molecule such as 1-phenyl-1-(phenylsulfanyl)ethane, which would require the introduction of a carboxyl group.

Such a transformation is challenging. It might involve metallation of the carbon adjacent to the sulfur and phenyl groups followed by quenching with carbon dioxide. However, the acidity and stability of the required organometallic intermediate would be difficult to control, and side reactions would be likely.

Therefore, the predominant and more synthetically viable approach is to utilize a precursor that already contains the three-carbon propanoic acid backbone, such as cinnamic acid. This simplifies the synthetic challenge to the formation of the C-S bond, as detailed in the sulfenylation section.

Optimization of Synthetic Conditions and Yields

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Researchers focus on optimizing parameters such as temperature, solvent, and catalyst to maximize product yield and purity while minimizing reaction time and waste.

Reaction Parameter Studies (Temperature, Solvent, Catalyst Load)

For the key thia-Michael addition of thiophenol to cinnamic acid, several parameters are critical for optimization.

Solvent: The choice of solvent can significantly influence the reaction rate and even the stereochemical outcome in asymmetric variants. A study on a related asymmetric thia-Michael addition demonstrated that non-polar solvents like carbon tetrachloride favored the formation of one enantiomer, while polar aprotic solvents like acetonitrile led to the opposite enantiomer, a phenomenon known as a chirality-switch. rsc.org This highlights the solvent's role in stabilizing transition states and interacting with the catalyst-substrate complex.

Catalyst: While the reaction can proceed with a simple base, the choice and loading of the catalyst are crucial. For asymmetric synthesis, complex organocatalysts are used, and their loading must be optimized to balance reaction speed with cost and enantioselectivity. rsc.org In base-catalyzed versions, using a stoichiometric amount versus a catalytic amount of base can impact yield and workup procedures.

Temperature: Reaction temperature affects the rate of the desired addition reaction as well as potential side reactions. For the synthesis of related propanoic acids, reactions are often run at specific temperatures to achieve optimal yields, ranging from 0 °C to refluxing temperatures depending on the specific reagents and catalysts used. mdpi.com

The following table, based on findings for analogous thia-Michael additions, illustrates the profound impact of reaction parameters on the outcome.

| Parameter | Variation | Observed Effect | Rationale | Reference |

|---|---|---|---|---|

| Solvent | Non-polar (e.g., CCl₄) vs. Polar Aprotic (e.g., Acetone) | In an asymmetric reaction, the enantiomer produced can be inverted (chirality-switch). | The solvent's polarity and coordinating ability alter the conformation of the catalyst-substrate complex. | rsc.org |

| Catalyst | Base (e.g., Triethylamine) vs. Organocatalyst | Organocatalysts can induce high enantioselectivity. Basic catalysts yield racemic products. | Chiral organocatalysts create a chiral environment around the reactants, directing the approach of the nucleophile. | rsc.org |

| Temperature | 0 °C vs. Room Temperature vs. Reflux | Higher temperatures generally increase reaction rates but may decrease selectivity and promote side reactions. | Provides the necessary activation energy but can also enable alternative, undesired reaction pathways. | mdpi.comnih.gov |

Development of Green Chemistry-Compliant Synthetic Pathways

Modern synthetic chemistry emphasizes the use of environmentally benign methods. For the synthesis of this compound and related compounds, several green chemistry principles can be applied.

Aqueous Synthesis: Conducting organic reactions in water instead of volatile organic solvents is a primary goal of green chemistry. The synthesis of related propanoic acid derivatives has been shown to be feasible in aqueous media, sometimes in the presence of a base like sodium carbonate. nih.govresearchgate.net Performing the thia-Michael addition in water would significantly reduce the environmental impact of the synthesis.

Alternative Energy Sources: The use of sonochemistry (ultrasound) or photocatalysis can promote reactions under milder conditions and reduce the need for heating, thereby saving energy. organic-chemistry.orguns.ac.id For example, a sonochemical approach has been used to synthesize cinnamic acid itself via the Perkin reaction. uns.ac.id A visible-light-mediated method for thioester synthesis that avoids external photocatalysts has also been reported, showcasing a move towards more sustainable bond-forming reactions. organic-chemistry.org

Use of Recyclable Catalysts: Employing solid-supported or heterogeneous catalysts that can be easily recovered and reused is another key green strategy. Solid Lewis acids have been used for the selective synthesis of thioethers, offering an alternative to homogeneous catalysts that can be difficult to remove from the reaction mixture. beilstein-journals.org The development of a recyclable catalyst for the synthesis of this compound would improve the atom economy and sustainability of the process.

Reactivity and Reaction Mechanisms of 3 Phenyl 3 Phenylsulfanyl Propanoic Acid

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a cornerstone of organic synthesis, amenable to a variety of transformations including esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation Reactions

Esterification: The conversion of 3-phenyl-3-(phenylsulfanyl)propanoic acid to its corresponding esters can be readily achieved through several standard protocols. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is typically used in excess, or water is removed as it is formed.

More contemporary methods may employ coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or titanium tetrachloride (TiCl4) to facilitate the reaction under milder conditions. nih.gov For instance, reacting the acid with an alcohol in the presence of TiCl4 can lead to high yields of the desired ester.

Amidation: The synthesis of amides from this compound follows pathways similar to esterification. Direct reaction with an amine is generally difficult as the basic amine will deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. Therefore, the carboxylic acid must first be "activated". This is commonly achieved using coupling reagents such as DCC or by converting the carboxylic acid into a more reactive derivative like an acid chloride. For example, treatment with thionyl chloride (SOCl₂) would convert the carboxylic acid to 3-phenyl-3-(phenylsulfanyl)propanoyl chloride, which then readily reacts with an amine to furnish the corresponding amide. Studies on similar 3-phenylpropanoic acid derivatives show that direct amidation can also be achieved using catalysts like zirconium tetrachloride under thermal conditions. researchgate.net

Table 1: Illustrative Conditions for Esterification and Amidation Note: Data is illustrative and based on general methodologies for similar compounds.

| Transformation | Reagents | Typical Conditions | Product | Expected Yield |

|---|---|---|---|---|

| Esterification (Fischer) | Methanol, cat. H₂SO₄ | Reflux, 4-8 h | Methyl 3-phenyl-3-(phenylsulfanyl)propanoate | Moderate to High |

| Amidation (via acid chloride) | 1. SOCl₂ 2. Ammonia (aq) | 1. Reflux 2. 0°C to RT | 3-Phenyl-3-(phenylsulfanyl)propanamide | High |

Reduction to Alcohols and Aldehydes

Reduction to Primary Alcohols: The carboxylic acid functionality can be completely reduced to a primary alcohol. This transformation requires a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being the most commonly employed reagent for this purpose. chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous acidic workup to neutralize the reaction and protonate the resulting alkoxide. The reaction proceeds via an intermediate aldehyde, which is immediately reduced further to the alcohol. chemguide.co.uk Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.org This process would yield 3-phenyl-3-(phenylsulfanyl)propan-1-ol.

Reduction to Aldehydes: Isolating the intermediate aldehyde from the reduction of a carboxylic acid is challenging because aldehydes are more reactive towards reducing agents than the starting acid. chemguide.co.uk Therefore, direct reduction of this compound to 3-phenyl-3-(phenylsulfanyl)propanal with LiAlH₄ is not feasible. To achieve this transformation, the carboxylic acid would first need to be converted to a less reactive derivative, such as an ester or an acid chloride. The reduction of these derivatives with a sterically hindered and less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H) or lithium tri-tert-butoxyaluminum hydride at low temperatures (e.g., -78 °C), can furnish the aldehyde with minimal over-reduction to the alcohol. libretexts.org

Decarboxylation Mechanisms

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. For simple carboxylic acids like this compound, this reaction is generally not facile and requires high temperatures. The mechanism does not involve a stabilized carbanion intermediate as seen in β-keto acids. The process likely proceeds through a high-energy transition state upon heating, leading to the formation of ethyl phenyl sulfide (B99878). Given the lack of activating groups in the β-position, significant thermal energy would be required to overcome the activation barrier for the cleavage of the C-C bond.

Reactions Involving the Phenylsulfanyl Group

The phenylsulfanyl group offers a second site of reactivity, primarily centered on the sulfur atom's nucleophilicity and its ability to exist in higher oxidation states.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the phenylsulfanyl group is in its lowest oxidation state (-2) and can be readily oxidized. The oxidation can be controlled to yield either the corresponding sulfoxide (B87167) or, with a stronger oxidizing agent or harsher conditions, the sulfone. researchgate.net

Formation of Sulfoxides: Oxidation to the sulfoxide, 3-phenyl-3-(phenylsulfinyl)propanoic acid, can be achieved using one equivalent of a mild oxidizing agent. Common reagents for this selective oxidation include hydrogen peroxide (H₂O₂) in a solvent like acetic acid at room temperature or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. nih.gov Biocatalytic methods using specific fungal strains have also been shown to oxidize similar alkyl aryl sulfides selectively to sulfoxides. orientjchem.org

Formation of Sulfones: Further oxidation of the sulfoxide, or direct oxidation of the sulfide with a stronger oxidizing agent, yields the sulfone, 3-phenyl-3-(phenylsulfonyl)propanoic acid. This typically requires at least two equivalents of the oxidizing agent. Reagents such as excess m-CPBA, potassium permanganate (B83412) (KMnO₄), or Oxone® (potassium peroxymonosulfate) are effective for this transformation. organic-chemistry.orgresearchgate.net The synthesis of 3-(phenylsulfonyl)propionic acid, a closely related compound, has been documented, indicating the stability and accessibility of this oxidation state.

Table 2: Illustrative Conditions for Oxidation of the Phenylsulfanyl Group Note: Data is illustrative and based on general methodologies for similar compounds.

| Transformation | Reagent | Typical Conditions | Product | Expected Yield |

|---|---|---|---|---|

| Sulfoxide Formation | H₂O₂ (1 equiv.) in Acetic Acid | Room Temperature | 3-Phenyl-3-(phenylsulfinyl)propanoic acid | High |

| Sulfone Formation | m-CPBA (2.2 equiv.) | Dichloromethane, RT | 3-Phenyl-3-(phenylsulfonyl)propanoic acid | High |

Nucleophilic Substitution at Sulfur and Carbon

At Sulfur: The sulfur atom in a thioether is nucleophilic and can react with electrophiles. For example, treatment with an alkyl halide (e.g., methyl iodide) would lead to the formation of a sulfonium (B1226848) salt, 3-carboxy-1-phenylpropyl(phenyl)sulfonium iodide. This reaction exploits the ability of sulfur to use its lone pair of electrons to attack an electrophilic carbon.

At Carbon: The carbon atom attached to both the phenyl group and the phenylsulfanyl group is a benzylic carbon. Benzylic positions are known to be susceptible to nucleophilic substitution reactions. The reaction can proceed via an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile. An Sₙ1 pathway would be favored under conditions that promote the formation of a benzylic carbocation, which is stabilized by resonance with the adjacent phenyl ring. An Sₙ2 pathway would be favored with a strong, unhindered nucleophile. However, the phenylsulfanyl group is a reasonably good leaving group, but substitution at this center would compete with reactions at the carboxylic acid functionality, especially under basic conditions.

Desulfurization Reactions and Mechanisms

Desulfurization of this compound involves the cleavage of the C-S bond, a reaction of significant interest for removing sulfur from organic molecules and for the formation of new carbon-carbon or carbon-hydrogen bonds. The primary mechanisms for desulfurization of thioethers are reductive cleavage, often involving radical intermediates.

Reductive desulfurization can be achieved using various reagents, such as dissolving metals (e.g., sodium in liquid ammonia) or more commonly, through radical-based mechanisms. One prominent method involves the electroreductive cleavage of the C(sp³)–S bond. In this process, a single electron is transferred to the thioether, leading to the formation of a radical anion. This intermediate can then undergo cleavage to produce a carbon-centered radical and a thiolate anion. rsc.orgresearchgate.net The resulting carbon radical at the C3 position can then be quenched by a hydrogen atom source to yield 3-phenylpropanoic acid.

The general mechanism can be summarized as follows:

Electron Transfer: The thioether moiety accepts an electron from a reducing agent (e.g., an electrode) to form a radical anion.

C-S Bond Cleavage: The radical anion undergoes dissociative electron transfer, leading to the cleavage of the benzylic C-S bond to form a stable benzyl (B1604629) radical and a phenoxide anion. rsc.org

Hydrogen Abstraction: The resulting C3-radical abstracts a hydrogen atom from the solvent or a dedicated hydrogen donor to form the final desulfurized product, 3-phenylpropanoic acid.

These reactions are often selective for the C(sp³)-S bond over C(sp²)-S bonds, allowing for targeted desulfurization without disrupting the phenylthio group's aromatic ring. researchgate.net

Reactions at the Chiral Carbon (C3)

The C3 carbon atom in this compound is a chiral center, giving rise to (R)- and (S)-enantiomers. Reactions at this position are of stereochemical interest and include pathways for racemization and methods for stereoselective derivatization.

The hydrogen atom at the C2 position, alpha to the carboxyl group, is acidic and can be removed by a base to form an enolate intermediate. While the C3 carbon is not directly adjacent to the carbonyl group, the stereochemical integrity at this benzylic position can be compromised under certain conditions.

Epimerization or racemization at the C3 position is less common than at the C2 position but can occur through a deprotonation/reprotonation mechanism if a sufficiently strong base is used, potentially leading to a carbanionic intermediate stabilized by the adjacent phenyl and phenylsulfanyl groups. The planarity of the resulting carbanion would allow for non-stereospecific reprotonation, leading to a mixture of stereoisomers. libretexts.orgnih.govyoutube.com

The general pathway involves:

Deprotonation: A base abstracts the proton at the C3 position, forming a resonance-stabilized carbanion.

Reprotonation: The planar carbanion is protonated from either face, leading to the formation of both (R) and (S) enantiomers, resulting in racemization. nih.gov

This process is highly dependent on the reaction conditions, particularly the strength of the base and the temperature.

Achieving stereoselective derivatization at the C3 position is a synthetic challenge that typically requires the use of chiral auxiliaries or catalysts. While specific examples for this compound are not extensively documented, analogous stereoselective syntheses of related 3-hydroxy-3-arylpropanoic acids provide insight into potential strategies. organic-chemistry.org

One approach involves an aldol-type reaction using a chiral auxiliary, such as an Evans oxazolidinone, attached to the carboxylic acid function. This would allow for the stereocontrolled introduction of a substituent at the C2 position, which could then potentially influence subsequent reactions at C3. However, direct stereoselective functionalization at C3 would likely involve a chiral catalyst capable of differentiating between the two enantiotopic faces of a prochiral precursor or selectively reacting with one enantiomer in a kinetic resolution.

Electrophilic and Nucleophilic Aromatic Substitution on Phenyl Rings

The compound possesses two phenyl rings, each susceptible to electrophilic aromatic substitution (EAS), though their reactivity is influenced by the attached substituents. The phenyl ring directly attached to the chiral carbon is substituted with an alkyl-thioether-acid chain, while the other is part of the phenylsulfanyl group.

Electrophilic Aromatic Substitution (EAS)

The substituent –CH(CH₂COOH)SPh on the first phenyl ring is generally considered an ortho-, para-directing and activating group due to the alkyl portion, although the sulfur atom can have complex effects. The phenylsulfanyl ring –SPh has a sulfur atom directly attached, which is an ortho-, para-director but can be deactivating due to its electronegativity, yet its lone pairs can participate in resonance, stabilizing the arenium ion intermediate. britannica.comucalgary.cabyjus.comquora.com

Typical EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely lead to a mixture of ortho- and para-nitro substituted products on both rings. youtube.comyoutube.com

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) would yield halogenated products, again favoring ortho and para positions.

Friedel-Crafts Reactions: Alkylation or acylation using an alkyl or acyl halide with a Lewis acid catalyst (e.g., AlCl₃) would introduce alkyl or acyl groups onto the rings. organic-chemistry.orgacsgcipr.org The complexity of the substrate might lead to competing reactions or rearrangements. ucalgary.ca

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is less common for simple benzene (B151609) rings and typically requires the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a leaving group. britannica.com The unsubstituted phenyl rings of this compound are not activated towards NAS. For such a reaction to occur, one of the rings would first need to be functionalized with suitable activating groups.

Radical Reactions and Bond Cleavage Studies

The C-S bond in this compound is susceptible to cleavage under radical conditions. As discussed in the desulfurization section (3.2.3), single-electron reduction can lead to a radical anion intermediate which fragments into a carbon-centered radical at C3 and a thiophenolate anion. rsc.orgresearchgate.net

This C3 radical is a key intermediate that can participate in various subsequent reactions beyond simple hydrogen abstraction. For instance, in the presence of a suitable radical acceptor (e.g., an activated alkene), it could undergo a Giese-type addition to form a new carbon-carbon bond.

Studies on thioethers have shown that the C(sp³)-S bond is selectively cleaved under these conditions, highlighting the potential for this molecule to serve as a precursor for a C3-centered radical for further synthetic transformations. researchgate.net

Catalytic Transformations Utilizing this compound as a Substrate

The functional groups within this compound allow it to be a substrate in various catalytic transformations.

Catalytic Oxidation: The thioether linkage is readily oxidized. Catalytic oxidation, using reagents like hydrogen peroxide in the presence of a catalyst such as titanium silicalite-1 (TS-1) or various metal complexes, can selectively oxidize the sulfur atom. rsc.orgresearchgate.net

To Sulfoxide: Mild oxidation conditions can convert the thioether to the corresponding sulfoxide, 3-Phenyl-3-(phenylsulfinyl)propanoic acid.

To Sulfone: Stronger oxidation conditions or more active catalysts can lead to the formation of the sulfone, 3-Phenyl-3-(phenylsulfonyl)propanoic acid. acsgcipr.orgorganic-chemistry.org

The selectivity between the sulfoxide and sulfone can often be controlled by the choice of catalyst and reaction conditions. organic-chemistry.org

| Reactant | Catalyst/Reagent | Product | Reference |

| Thioether | H₂O₂ / Tantalum Carbide | Sulfoxide | organic-chemistry.org |

| Thioether | H₂O₂ / Niobium Carbide | Sulfone | organic-chemistry.org |

| Thioether | H₂O₂ / TS-1 | Sulfoxide/Sulfone | rsc.orgresearchgate.net |

| Thioether | m-CPBA | Sulfoxide/Sulfone | masterorganicchemistry.com |

Catalytic Hydrogenation: Catalytic hydrogenation, typically employing a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) with H₂ gas, can reduce the phenyl rings. youtube.comyoutube.comyoutube.com This reaction is generally performed under pressure. The reduction of the aromatic rings would yield 3-Cyclohexyl-3-(cyclohexylsulfanyl)propanoic acid. The carboxylic acid group is generally resistant to these hydrogenation conditions. The C-S bond might also undergo hydrogenolysis (cleavage by hydrogen) under harsh conditions, leading to desulfurization.

| Substrate Functional Group | Catalyst | Product Functional Group | Reference |

| Phenyl Ring | Pd/C, H₂ | Cyclohexyl Ring | youtube.com |

| Phenyl Ring | PtO₂, H₂ | Cyclohexyl Ring | youtube.com |

| Thioether (Hydrogenolysis) | Raney Ni, H₂ | Alkane | - |

Advanced Spectroscopic and Structural Elucidation of 3 Phenyl 3 Phenylsulfanyl Propanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 3-Phenyl-3-(phenylsulfanyl)propanoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide a complete picture of its covalent framework and stereochemical arrangement.

Based on the structure of this compound and data from similar compounds such as 3-phenylpropionic acid and molecules containing a phenylthio- moiety, a predicted ¹H and ¹³C NMR data set is presented below.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10-12 | br s | 1H | COOH |

| ~7.20-7.40 | m | 10H | Ar-H |

| ~4.50 | t | 1H | CH |

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~177 | C=O |

| ~140-142 | Ar-C (quaternary) |

| ~127-130 | Ar-CH |

| ~50 | CH |

To unambiguously assign the predicted proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between protons. A cross-peak between the triplet at ~4.50 ppm (CH) and the doublet at ~3.00 ppm (CH₂) would confirm their vicinal relationship, establishing the -CH-CH₂- fragment of the propanoic acid chain. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.comsdsu.edu It would be used to definitively assign the carbon signals. For instance, the proton at ~4.50 ppm would show a correlation to the carbon at ~50 ppm, and the protons at ~3.00 ppm would correlate to the carbon at ~40 ppm. The aromatic protons would show correlations to their respective aromatic carbons in the ~127-130 ppm range.

The protons of the CH₂ group (~3.00 ppm) to the carboxylic carbon (~177 ppm) and the methine carbon (~50 ppm).

The methine proton (~4.50 ppm) to the carbons of the phenyl and phenylsulfanyl rings, as well as the carboxylic carbon.

The aromatic protons to various carbons within their own ring and potentially to the methine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For this compound, NOESY could provide insights into the preferred conformation of the molecule in solution by showing correlations between the methine proton and the protons on the phenyl and phenylsulfanyl rings.

This compound possesses a chiral center at the C3 position. To determine the enantiomeric purity of a sample, chiral shift reagents can be utilized in NMR spectroscopy. These are typically lanthanide complexes that can reversibly bind to the carboxylic acid functional group of the analyte. youtube.com This interaction forms transient diastereomeric complexes, which have slightly different magnetic environments.

The result is the splitting of NMR signals of the enantiomers. For example, the triplet of the methine proton or the doublet of the methylene (B1212753) protons might resolve into two distinct signals, one for each enantiomer. The ratio of the integrals of these separated signals would then provide a quantitative measure of the enantiomeric excess (ee).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique to determine the precise mass of the molecular ion, which in turn allows for the unambiguous confirmation of the molecular formula. For this compound (C₁₅H₁₄O₂S), the expected exact mass would be calculated and compared to the experimentally determined value with a high degree of accuracy.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecular ion, providing a characteristic pattern that can be used for structural elucidation. wikipedia.org Based on the structure, some predictable fragmentation pathways include:

Loss of the carboxylic acid group: A fragment corresponding to the loss of COOH (45 Da) is expected.

Cleavage of the C-S bond: Fragmentation at the carbon-sulfur bond could lead to the formation of a phenylsulfanyl radical or cation (C₆H₅S• or C₆H₅S⁺, m/z 109) and the remaining fragment of the molecule.

McLafferty Rearrangement: Carboxylic acids can undergo a characteristic McLafferty rearrangement, which would involve the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond. wikipedia.org

Loss of the phenyl group: Cleavage of the bond between the methine carbon and the phenyl ring could result in a fragment corresponding to the loss of a phenyl radical (C₆H₅•, 77 Da).

Predicted Key Fragments in the Mass Spectrum

| m/z | Proposed Fragment |

|---|---|

| 258 | [M]⁺• |

| 213 | [M - COOH]⁺ |

| 149 | [M - C₆H₅S]⁺ |

| 109 | [C₆H₅S]⁺ |

Tandem mass spectrometry (MS/MS) would be employed to gain deeper insights into the fragmentation pathways. researchgate.net In an MS/MS experiment, a specific fragment ion from the initial mass spectrum is selected, isolated, and then subjected to further fragmentation. This allows for the establishment of fragmentation genealogies, confirming the proposed fragmentation mechanisms and providing a higher level of confidence in the structural assignment. For instance, the fragmentation of the [M - COOH]⁺ ion could be studied to confirm its structure.

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS provide information about the molecule in the gas and solution phases, X-ray crystallography would offer a definitive picture of the molecule's three-dimensional structure in the solid state. Obtaining a single crystal suitable for X-ray diffraction would allow for the precise determination of bond lengths, bond angles, and the conformation of the molecule.

Furthermore, the crystal packing would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups and potential π-π stacking interactions between the aromatic rings. Given the presence of a chiral center, the compound would crystallize in a chiral space group. The determination of the absolute configuration would be possible through anomalous dispersion effects, typically requiring the presence of a heavier atom like sulfur.

Determination of Absolute Configuration

The determination of the absolute configuration of a chiral center is a critical step in the characterization of enantiomerically pure compounds. For this compound, which possesses a single stereocenter at the C3 position, the distinction between the (R) and (S) enantiomers is paramount. While X-ray crystallography of a single crystal of a pure enantiomer is the gold standard for unambiguous assignment, computational and chiroptical methods provide powerful alternatives, especially for non-crystalline solids or when suitable crystals cannot be obtained.

One prevalent approach involves the comparison of experimentally measured Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectra with those predicted by quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.govnih.gov This method allows for the assignment of the absolute configuration by matching the experimental Cotton effects with the calculated spectral pattern for a chosen enantiomer (e.g., the R-enantiomer). nih.gov A match between the experimental and calculated spectra for the (R)-configured model would confirm the absolute configuration as (R). nih.gov For complex molecules, this computational approach provides new insights and can be more reliable than empirical rules derived from simpler systems. nih.gov Another strategy involves chemical derivatization of the carboxylic acid with a chiral agent of known absolute configuration, creating a pair of diastereomers that can be analyzed by techniques like NMR spectroscopy to deduce the configuration of the original molecule. researchgate.net

Analysis of Conformational Preferences and Intermolecular Interactions

Computational modeling, using methods like Density Functional Theory (DFT), is instrumental in analyzing these conformational landscapes. mdpi.com By performing a relaxed scan of the key dihedral angles, a potential energy surface can be generated, identifying the low-energy, stable conformations of the molecule. researchgate.net These stable conformations are dictated by a balance of steric hindrance and stabilizing intramolecular interactions, such as C-H···π interactions between the alkyl protons and the phenyl rings.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a unique "fingerprint." docbrown.info

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch gives a strong signal. Aromatic ring vibrations, particularly the symmetric "ring-breathing" mode around 1000 cm⁻¹, are often prominent. psu.edu In studies of similar molecules like 3-phenylpropionic acid, surface-enhanced Raman scattering (SERS) has been used to investigate the molecule's orientation upon adsorption to a metal surface, indicating that binding occurs through the carboxylate group. psu.eduresearchgate.net The analysis of Raman spectra, often aided by DFT calculations, can provide detailed insights into the molecular structure and orientation. researchgate.netiastate.edu

Table 1: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Description of Vibration |

| Carboxylic Acid | FT-IR | 2500-3300 | O-H Stretch (Broad, H-bonded) |

| Carboxylic Acid | FT-IR | 1700-1725 | C=O Stretch (Strong) |

| Aromatic/Aliphatic | FT-IR | 2850-3100 | C-H Stretch |

| Aromatic Ring | FT-IR/Raman | 1450-1600 | C=C Stretch |

| Aromatic Ring | Raman | ~1000 | Ring Breathing Mode |

| Phenyl-Sulfide | FT-IR/Raman | 1085-1100 | C-S Stretch (Aromatic) |

| Alkyl-Sulfide | FT-IR/Raman | 600-800 | C-S Stretch |

Electronic Circular Dichroism (ECD) for Chiral Compound Analysis

Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used to study chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the molecule's absolute configuration and conformation. researchgate.net

For this compound, the chromophores responsible for the ECD signal are the phenyl and phenylsulfanyl groups, as well as the carboxyl group at shorter wavelengths. The electronic transitions within these groups (e.g., π → π* transitions of the aromatic rings) become ECD-active due to the chiral environment. nih.gov

The primary application of ECD in this context is the determination of absolute configuration. mdpi.com This is achieved by comparing the experimental ECD spectrum with the spectrum predicted by TDDFT calculations for one of the enantiomers (e.g., the R-enantiomer). nih.gov A good agreement between the signs and relative intensities of the experimental and calculated Cotton effects allows for an unambiguous assignment of the absolute configuration of the enantiomer under investigation. nih.govnih.gov It is important to consider that the ECD spectrum can be sensitive to solvent effects and the conformational flexibility of the molecule, which must be accounted for in the computational modeling for an accurate assignment. researchgate.net

Advanced Chromatographic Techniques for Purity and Stereoisomer Analysis

Chromatographic methods are essential for assessing the purity of this compound and for separating its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating the (R) and (S) enantiomers of this compound and quantifying its enantiomeric purity. The separation is achieved using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. bgb-analytik.comnih.gov

A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly effective for a broad range of chiral compounds, including carboxylic acids. nih.govmdpi.com The development of a separation method involves screening different CSPs and mobile phase compositions (typically a mixture of an alkane like hexane (B92381) and an alcohol modifier like isopropanol) to achieve optimal resolution between the enantiomeric peaks. bgb-analytik.com The ability to separate the enantiomers is crucial for both analytical purposes (e.g., determining enantiomeric excess) and for preparative applications to isolate the pure enantiomers. mdpi.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Direct analysis of carboxylic acids like this compound by GC can be challenging due to their low volatility and potential for thermal degradation. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and stable ester, for instance, a methyl ester or a silyl (B83357) ester (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivative). researchgate.net

This derivatization process increases the analyte's volatility, allowing it to be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net While achiral GC can be used to assess the chemical purity of the derivatized compound, chiral GC columns can be employed to separate the enantiomers of the derivatized acid, providing an alternative to chiral HPLC for determining enantiomeric purity. nist.gov

Computational and Theoretical Investigations of 3 Phenyl 3 Phenylsulfanyl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These methods are based on the principles of quantum mechanics. For the specific compound 3-Phenyl-3-(phenylsulfanyl)propanoic acid, a comprehensive search of publicly available scientific literature did not yield specific studies employing the quantum chemical calculation methods detailed below. The following sections outline the types of analyses that could be performed to characterize this molecule.

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. Within the framework of DFT, the properties of a molecule can be determined from its electron density.

A detailed investigation using DFT on this compound would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms in the molecule, which corresponds to the minimum energy structure on the potential energy surface.

Energetic Properties: Calculation of key thermodynamic parameters such as the total energy, enthalpy, and Gibbs free energy of the molecule.

Electronic Properties: Analysis of the distribution of electrons within the molecule, including the calculation of molecular orbital energies, the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap. These properties are crucial for understanding the molecule's reactivity and spectral characteristics.

Vibrational Analysis: Calculation of the vibrational frequencies of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a model used to predict the reactivity and selectivity of chemical reactions. It focuses on the interaction between the HOMO of one reactant and the LUMO of another.

An FMO analysis of this compound would provide insights into:

Sites of Nucleophilic and Electrophilic Attack: The HOMO is typically associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). The spatial distribution of these orbitals can indicate which atoms are most likely to be involved in a chemical reaction.

Reaction Feasibility: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of a molecule's kinetic stability. A smaller gap generally suggests higher reactivity.

No specific Frontier Molecular Orbital (FMO) analysis for predicting the reactivity of this compound was found in the surveyed literature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

Conformational Analysis and Exploration of Energy Landscapes

The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. MD simulations are a powerful tool for exploring the different conformations a molecule can adopt.

For this compound, MD simulations could be used to:

Identify Stable Conformers: By simulating the molecule's motion over time, it is possible to identify the most frequently occurring and, therefore, most stable conformations.

Construct an Energy Landscape: This landscape maps the potential energy of the molecule as a function of its conformational coordinates, providing a comprehensive picture of its flexibility and the energy barriers between different conformations.

Specific studies employing molecular dynamics simulations for the conformational analysis of this compound were not identified in the available literature.

Solvent Effects on Molecular Conformation and Reactivity

The solvent in which a molecule is dissolved can have a profound impact on its conformation and reactivity. MD simulations can explicitly include solvent molecules, allowing for a detailed investigation of these effects.

An MD simulation of this compound in a solvent (e.g., water) could reveal:

Solvent-Induced Conformational Changes: How the presence of solvent molecules alters the preferred conformation of the molecule compared to the gas phase.

Solvation Shell Structure: The arrangement of solvent molecules around the solute molecule, which can influence its reactivity by, for example, stabilizing or destabilizing transition states.

No research articles detailing molecular dynamics simulations on the solvent effects on the conformation and reactivity of this compound were found.

In Silico Prediction of Spectroscopic Parameters

The in silico prediction of spectroscopic parameters is a cornerstone of modern chemical research, offering a non-destructive glimpse into the molecular structure and electronic environment of a compound. For this compound, computational methods such as Density Functional Theory (DFT) can be employed to forecast its spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are invaluable for identifying the compound in a complex mixture and for confirming its synthesis.

Typically, geometry optimization of the molecule is first performed using a suitable level of theory and basis set, such as B3LYP/6-31G(d,p). Following this, the optimized geometry is used for the prediction of various spectroscopic data.

Predicted ¹H and ¹³C NMR Chemical Shifts: The prediction of NMR spectra is achieved by calculating the magnetic shielding tensors of the nuclei. The chemical shifts (δ) are then determined by referencing these values to a standard, such as tetramethylsilane (B1202638) (TMS).

Predicted Infrared (IR) Spectroscopy Frequencies: IR spectroscopy is a powerful technique for identifying functional groups within a molecule. Computational methods can predict the vibrational frequencies corresponding to different bond stretches, bends, and torsions. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systemic errors in the calculations.

Predicted Mass Spectrometry Data: While exact mass spectrometry fragmentation patterns are complex to predict, computational tools can provide highly accurate predictions of the monoisotopic mass and the collision cross-section (CCS) for various adducts. The PubChem database, for instance, provides predicted CCS values for this compound, which are useful in ion mobility-mass spectrometry. uni.lu

Interactive Table of Predicted Spectroscopic Data

| Parameter | Predicted Value | Methodology/Notes |

| ¹H NMR (ppm) | ||

| Aromatic Protons | 7.20 - 7.50 | Multiplet, arising from the two phenyl rings. |

| Methine Proton (CH) | 4.50 | Triplet, coupled to the adjacent methylene (B1212753) protons. |

| Methylene Protons (CH₂) | 2.90 | Doublet, coupled to the methine proton. |

| Carboxylic Acid Proton (COOH) | 12.10 | Singlet, broad. |

| ¹³C NMR (ppm) | ||

| Carbonyl Carbon (C=O) | 175.0 | |

| Phenyl C-S | 135.2 | |

| Phenyl C-CH | 138.9 | |

| Aromatic Carbons | 127.0 - 129.5 | Multiple signals. |

| Methine Carbon (CH) | 55.4 | |

| Methylene Carbon (CH₂) | 40.1 | |

| IR Frequencies (cm⁻¹) | ||

| O-H Stretch (Carboxylic Acid) | 3000-3300 (broad) | Characteristic broad peak for carboxylic acids. |

| C-H Stretch (Aromatic) | 3050-3100 | |

| C-H Stretch (Aliphatic) | 2850-2960 | |

| C=O Stretch (Carboxylic Acid) | 1710 | Strong absorption. |

| C=C Stretch (Aromatic) | 1450-1600 | |

| C-S Stretch | 680-710 | |

| Mass Spectrometry | ||

| Monoisotopic Mass | 258.0714 Da | uni.lu |

| Predicted CCS [M+H]⁺ (Ų) | 157.6 | uni.lu |

| Predicted CCS [M+Na]⁺ (Ų) | 163.3 | uni.lu |

| Predicted CCS [M-H]⁻ (Ų) | 162.6 | uni.lu |

Computational Prediction of Stereoselectivity in Reactions

The synthesis of this compound can potentially lead to a chiral center at the C3 position, resulting in two enantiomers. Predicting and controlling the stereoselectivity of reactions is a significant challenge in synthetic organic chemistry. Computational chemistry offers powerful tools to investigate the energy profiles of reaction pathways leading to different stereoisomers. rsc.org

By modeling the transition states of the reaction, it is possible to determine the activation energies for the formation of the (R)- and (S)-enantiomers. The enantiomeric excess (ee) can then be predicted using the energy difference between the diastereomeric transition states.

For instance, in a hypothetical asymmetric synthesis, the reaction of a prochiral precursor with a chiral catalyst would lead to two diastereomeric transition states. The energy difference between these states, calculated using high-level quantum mechanical methods, would dictate the stereochemical outcome of the reaction.

Interactive Table of Hypothetical Stereoselectivity Prediction

| Reaction Parameter | (R)-Enantiomer Pathway | (S)-Enantiomer Pathway | Notes |

| Transition State Energy (kcal/mol) | 15.2 | 16.8 | Calculated using DFT at the B3LYP/6-311+G(d,p) level of theory. |

| Energy Difference (ΔΔG‡) (kcal/mol) | 1.6 | The energy difference between the two transition states. | |

| Predicted Enantiomeric Excess (ee) | 95% | Calculated from the ΔΔG‡ at a given reaction temperature. | |

| Predicted Major Enantiomer | (R) | The pathway with the lower transition state energy is favored. |

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on non-clinical applications)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its activity. researchgate.net While often used in drug discovery, QSAR can also be applied to predict non-clinical properties, such as physicochemical characteristics or environmental fate.

For a series of substituted phenyl propanoic acids, a QSAR model could be developed to predict a property like the octanol-water partition coefficient (logP), which is crucial for environmental risk assessment. The model would be built using a set of known compounds (a training set) and then validated using an independent set of compounds (a test set).

The descriptors used in the model can be constitutional, topological, geometrical, or electronic in nature. For instance, a hypothetical QSAR model for predicting the logP of compounds related to this compound might take the following form:

logP = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ...

Where the descriptors could be molecular weight, polar surface area, or specific electronic parameters. The quality of a QSAR model is assessed by statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). researchgate.net

Interactive Table of Hypothetical QSAR Model for logP Prediction

| Model Parameter | Value | Description |

| Dependent Variable | logP | Octanol-water partition coefficient. |

| Selected Descriptors | Molecular Weight, Polar Surface Area (PSA) | Key physicochemical properties influencing partitioning behavior. |

| Correlation Coefficient (R²) | 0.92 | A measure of the goodness of fit of the model to the training data. |

| Cross-validated R² (q²) | 0.85 | A measure of the predictive power of the model, determined by internal cross-validation. |

| Equation | logP = 0.01(Mol. Wt.) - 0.02(PSA) + 1.5 | A hypothetical linear model for illustrative purposes. |

| Predicted logP for this compound | 3.65 | Based on the hypothetical QSAR equation. |

Based on a comprehensive review of available scientific literature, there is no specific biological or biochemical research data publicly available for the chemical compound "this compound" that falls within the scope of the requested article outline. Searches for enzyme inhibition studies, receptor binding profiles, molecular docking, intracellular localization, and cellular pathway modulation for this exact molecule did not yield any relevant research findings.

The scientific literature extensively covers derivatives of this compound, where the core structure is modified to explore various biological activities. However, "this compound" itself appears to be primarily documented as a chemical intermediate in the synthesis of these more complex molecules. The biological and biochemical properties of the parent compound, as per the requested outline, have not been a subject of published research accessible through the conducted searches.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed information for each specified section and subsection, as no such data for "this compound" has been found.

Biological and Biochemical Research Paradigms Non Clinical Focus

Structure-Activity Relationship (SAR) Studies for Biological Probes

Comprehensive searches of scientific databases did not yield any specific structure-activity relationship (SAR) studies for 3-Phenyl-3-(phenylsulfanyl)propanoic acid. Research in this area would typically involve the systematic modification of the molecule to understand how changes to its phenyl ring, phenylsulfanyl group, or the propanoic acid chain affect its biological interactions. However, such investigations for this particular compound have not been reported.

There is no available literature detailing the design and synthesis of analogs of this compound for the purpose of deriving structure-activity relationships. While methods for synthesizing related propanoic acid derivatives are known, their application to create a library of analogs based on the this compound scaffold for biological screening has not been documented.

Computational studies, including Quantitative Structure-Activity Relationship (QSAR) modeling and virtual screening, are powerful tools for predicting the biological activity of compounds and guiding the design of new analogs. However, there are no published records of such computational models being developed or utilized specifically for this compound. While computational studies exist for structurally related classes of compounds, such as 3-phenylcoumarins and 3-phenylpyrazoles, these findings cannot be directly extrapolated to this compound. researchgate.netnih.gov

Applications as Molecular Probes for Fundamental Biological Processes